tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
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Overview
Description
Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a ketone group within a tetrahydroquinoline framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and esterification reactions. The reaction conditions often include the use of acid or base catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy and ketone groups play a crucial role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the tert-butyl ester and hydroxy groups.
Tetrahydroquinoline: A reduced form of quinoline with similar biological activities.
6-Hydroxyquinoline: A derivative with a hydroxy group at the 6-position, similar to the compound .
Uniqueness
Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and biological activity. The combination of functional groups within the tetrahydroquinoline framework provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
tert-butyl 6-hydroxy-4-oxo-2,3-dihydroquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-12(17)10-8-9(16)4-5-11(10)15/h4-5,8,16H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNAWHAAZFXAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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